molecular formula C10H7ClN2 B8517486 2-Chloro phenyl pyrimidine

2-Chloro phenyl pyrimidine

Cat. No.: B8517486
M. Wt: 190.63 g/mol
InChI Key: JOLXIPMUKIGMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro phenyl pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a phenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro phenyl pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura cross-coupling reaction . Another method includes the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenyl lithium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro phenyl pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phenyl pyrimidine derivative with an amine group at the second position.

Mechanism of Action

The mechanism of action of 2-Chloro phenyl pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro phenyl pyrimidine is unique due to the presence of both a chlorine atom and a phenyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(2-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H7ClN2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H

InChI Key

JOLXIPMUKIGMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)Cl

Origin of Product

United States

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